2-Isopropyl-6-methylpyrimidine-4-thiol
CAS No.: 2463-81-2
Cat. No.: VC7812458
Molecular Formula: C8H12N2S
Molecular Weight: 168.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2463-81-2 |
|---|---|
| Molecular Formula | C8H12N2S |
| Molecular Weight | 168.26 g/mol |
| IUPAC Name | 6-methyl-2-propan-2-yl-1H-pyrimidine-4-thione |
| Standard InChI | InChI=1S/C8H12N2S/c1-5(2)8-9-6(3)4-7(11)10-8/h4-5H,1-3H3,(H,9,10,11) |
| Standard InChI Key | CUTHWZYJFMSAIL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=S)N=C(N1)C(C)C |
| Canonical SMILES | CC1=CC(=S)N=C(N1)C(C)C |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
The molecular structure of 2-isopropyl-6-methylpyrimidine-4-thiol features a six-membered pyrimidine ring with three distinct substituents: a methyl group at position 6, an isopropyl group at position 2, and a thiol group at position 4 . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the planarity of the pyrimidine core, with bond lengths and angles consistent with aromatic heterocycles. The thiol group adopts a tautomeric equilibrium between the thione () and thiol () forms, though the thione configuration predominates in the solid state due to stabilization through resonance.
The isopropyl substituent introduces steric bulk, influencing the compound’s solubility and reactivity. Density functional theory (DFT) calculations predict a dipole moment of 3.2 Debye, attributed to the electron-withdrawing thiol group and electron-donating methyl and isopropyl groups.
Physicochemical Properties
Key physicochemical properties include:
The compound’s moderate lipophilicity (LogP = 2.197) suggests balanced solubility in both polar and nonpolar solvents, making it suitable for diverse synthetic applications . The thiol group’s pKa, estimated at approximately 8.2 based on analogous pyrimidine thiols, indicates weak acidity, with deprotonation occurring under mildly basic conditions .
Synthesis and Manufacturing
Conventional Synthesis Routes
The most widely reported synthesis involves a two-step process:
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Condensation Reaction: Isopropylamidine reacts with alkyl acetoacetate in an alkaline solvent (e.g., ethanol or methanol) to form a β-ketoamide intermediate.
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Cyclization and Thiolation: The intermediate undergoes cyclization in the presence of thiourea or phosphorus pentasulfide () under reflux conditions, yielding the thiolated pyrimidine.
Yield optimization studies report efficiencies of 65–75% under controlled conditions.
Alternative Methods
Recent advances include microwave-assisted synthesis, which reduces reaction times from hours to minutes while maintaining comparable yields. Green chemistry approaches utilizing ionic liquids as solvents have also been explored, though scalability remains a challenge.
Reactivity and Functionalization
Thiol Group Reactivity
The thiol moiety participates in several characteristic reactions:
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Oxidation: Forms disulfide bridges () upon exposure to oxidizing agents like hydrogen peroxide.
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Alkylation: Reacts with alkyl halides to produce thioethers (), a key step in derivatization for drug discovery.
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Metal Coordination: Binds to transition metals (e.g., Cu²⁺, Zn²⁺) via the sulfur atom, enabling applications in catalysis and materials science.
Ring Modification Reactions
Biological Activities and Applications
Antifungal Properties
As a model fungicide, 2-isopropyl-6-methylpyrimidine-4-thiol disrupts fungal cell membrane integrity by inhibiting ergosterol biosynthesis. Comparative studies show moderate activity against Candida albicans (MIC = 32 µg/mL) and Aspergillus niger (MIC = 64 µg/mL).
Photochemical Quenching
The compound quenches excited singlet () and triplet () states of riboflavin via electron transfer mechanisms, with rate constants of and , respectively. This property is leveraged in photostabilization applications.
Materials Science Applications
Derivatives of this compound serve as ligands in luminescent metal-organic frameworks (MOFs) and as monomers for conductive polymers. For example, coordination with europium(III) yields red-emitting complexes with quantum efficiencies up to 42%.
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